CP-53631

Catalog No.
S1526996
CAS No.
79836-56-9
M.F
C17H19BrClN
M. Wt
352.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-53631

CAS Number

79836-56-9

Product Name

CP-53631

IUPAC Name

(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C17H19BrClN

Molecular Weight

352.7 g/mol

InChI

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1

InChI Key

FRGRVQZKRCFTHR-SQQLFYIASA-N

SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl

Synonyms

(1R,4S)-rel-4-(4-Bromophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-4-(4-Bromophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-(±)-4-(4-Bromophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamin

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl

CP-53631 is a chemical compound with the CAS number 79836-56-9, characterized by the molecular formula C17H18BrNHClC_{17}H_{18}BrN\cdot HCl and a molecular weight of 352.7 g/mol. It contains a bromophenyl group, which contributes to its unique chemical properties, particularly in terms of reactivity in substitution reactions. The compound is often utilized in biochemical research, particularly in proteomics studies due to its specific interactions with biological targets .

, primarily due to the presence of the bromophenyl group. Key types of reactions include:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, enhancing the compound's versatility in synthetic applications.
  • Reduction Reactions: CP-53631 can undergo reduction to form amine derivatives, which may alter its biological activity.
  • Oxidation Reactions: The compound may also be oxidized, potentially leading to the formation of different derivatives with varied biological properties.

The biological activity of CP-53631 has been explored mainly in the context of proteomics and medicinal chemistry. It exhibits significant interactions with specific proteins and enzymes, suggesting potential therapeutic applications. Notably, it may act as an inhibitor or modulator of certain biological pathways, making it a candidate for further drug development studies .

The synthesis of CP-53631 typically involves multi-step organic reactions that may include:

  • Formation of Bromophenyl Derivatives: This step usually involves bromination reactions on phenyl rings.
  • Amine Coupling Reactions: The compound can be synthesized through coupling reactions that introduce amine functionalities.
  • Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate CP-53631 in a pure form .

CP-53631 has several applications, particularly within scientific research:

  • Proteomics Research: It is used as a biochemical tool for studying protein interactions and functions.
  • Drug Development: Due to its biological activity, it serves as a potential lead compound for developing new therapeutic agents targeting specific diseases.
  • Chemical Synthesis: Its unique reactivity allows it to be utilized in various synthetic pathways within organic chemistry .

Studies on CP-53631 have focused on its interactions with various biological molecules. These include:

  • Protein Binding Studies: Investigations into how CP-53631 binds to target proteins provide insights into its mechanism of action and potential therapeutic effects.
  • Enzyme Inhibition Assays: These assays assess the ability of CP-53631 to inhibit specific enzymes, which is crucial for understanding its role in metabolic pathways .

Several compounds share structural or functional similarities with CP-53631. Here are some notable examples:

Compound NameCAS NumberKey Features
Compound A79836-56-8Similar bromophenyl group; used in proteomics
Compound B79836-57-0Contains a chloro substituent; different reactivity profile
Compound C79836-58-1Features a phenyl ring; used in drug discovery

Uniqueness of CP-53631

CP-53631's uniqueness lies in its specific combination of a bromophenyl group and amine functionalities, which enhance its reactivity and biological interactions compared to similar compounds. This allows for distinct applications in both synthetic chemistry and biological research that may not be achievable with other compounds lacking these features .

Dates

Modify: 2024-04-15

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